molecular formula C16H11FO2 B11516760 2-(3-fluorophenyl)-6-methyl-4H-chromen-4-one

2-(3-fluorophenyl)-6-methyl-4H-chromen-4-one

Cat. No.: B11516760
M. Wt: 254.25 g/mol
InChI Key: ACAYJZBNMJXVIL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the chromenone structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-6-methyl-4H-chromen-4-one typically involves the condensation of 3-fluorobenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and isolation of the product through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone structure to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as apoptosis and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)-4H-chromen-4-one: Lacks the methyl group on the chromenone structure.

    2-(4-Fluorophenyl)-6-methyl-4H-chromen-4-one: Fluorine atom is positioned at the para position on the phenyl ring.

    2-(3-Chlorophenyl)-6-methyl-4H-chromen-4-one: Chlorine atom replaces the fluorine atom on the phenyl ring.

Uniqueness

2-(3-Fluorophenyl)-6-methyl-4H-chromen-4-one is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C16H11FO2

Molecular Weight

254.25 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-methylchromen-4-one

InChI

InChI=1S/C16H11FO2/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9H,1H3

InChI Key

ACAYJZBNMJXVIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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